molecular formula C7H7NO B1660228 4-Oxocyclohex-1-ene-1-carbonitrile CAS No. 73453-61-9

4-Oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B1660228
CAS No.: 73453-61-9
M. Wt: 121.14 g/mol
InChI Key: RTJYIRMFYYDFQJ-UHFFFAOYSA-N
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Description

4-Oxocyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C7H7NO It features a cyclohexene ring with a ketone and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Oxocyclohex-1-ene-1-carbonitrile involves the bromination of cyclohex-2-enone followed by a cyanation-elimination reaction. The process begins with the addition of bromine to cyclohex-2-enone in the presence of hydrogen bromide and pyridine, resulting in 2-bromo-2-cyclohexen-1-one. This intermediate is then subjected to cyanation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is 4-hydroxycyclohex-1-ene-1-carbonitrile.

    Substitution: Substituted nitriles or amides, depending on the nucleophile used.

Scientific Research Applications

4-Oxocyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Oxocyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The ketone and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

    Cyclohexanecarbonitrile: Similar structure but lacks the ketone group.

    Cyclohexene-1-carbonitrile: Similar structure but lacks the ketone group.

    Cyclopentanecarbonitrile: Similar nitrile group but different ring size.

Uniqueness: 4-Oxocyclohex-1-ene-1-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJYIRMFYYDFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597013
Record name 4-Oxocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73453-61-9
Record name 4-Oxocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube, {[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy}(trimethyl)silane (5.65 mL, 29.0 mmol) and acrylonitrile (1.91 mL, 29.0 mmol) were combined in benzene (9.67 mL), heated to reflux, and allowed to stir for 16 hours. The reaction mixture was then cooled to ambient temperature and the volatiles were removed in vacuo (23° C. water bath). The residue was stirred into a mixture of 1N aqueous HCl (29.0 mL, 29.0 mmol) and THF (9.67 mL). After being stirred at ambient temperature for 3 hours, the reaction mixture was extracted with diethyl ether. The organic layer was washed with de-ionized water (2×), brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo (23° C. water bath). The residue was purified by MPLC on silica gel (using a gradient elution of 0-50% hexanes/acetone). Desired fractions were identified, combined and concentrated in vacuo (23° C. water bath) to afford the title compound.
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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